![molecular formula C27H34O3 B14264853 2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) CAS No. 184864-81-1](/img/structure/B14264853.png)
2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability in various industrial applications, particularly in rubber and plastic industries . This compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan and performance of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) typically involves the condensation of furan-2-carbaldehyde with 6-tert-butyl-4-methylphenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through recrystallization or distillation to obtain a high-purity antioxidant suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its antioxidant properties in biological systems, potentially protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.
Industry: Widely used in the rubber and plastic industries to enhance the durability and performance of materials .
Mecanismo De Acción
The antioxidant activity of 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the propagation of oxidative chain reactions that can lead to material degradation. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
Uniqueness
Compared to similar compounds, 2,2’-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol) exhibits enhanced antioxidant properties due to the presence of the furan ring, which contributes to its stability and effectiveness in various applications. Its unique structure allows for better interaction with free radicals, making it a more efficient antioxidant .
Propiedades
Número CAS |
184864-81-1 |
|---|---|
Fórmula molecular |
C27H34O3 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)-(furan-2-yl)methyl]-4-methylphenol |
InChI |
InChI=1S/C27H34O3/c1-16-12-18(24(28)20(14-16)26(3,4)5)23(22-10-9-11-30-22)19-13-17(2)15-21(25(19)29)27(6,7)8/h9-15,23,28-29H,1-8H3 |
Clave InChI |
NCDLVSPIZOVRIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=CO2)C3=C(C(=CC(=C3)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


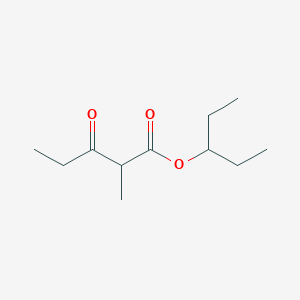
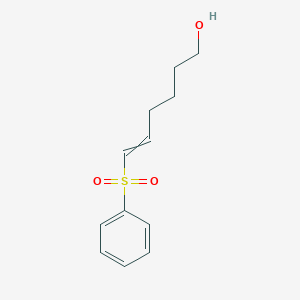
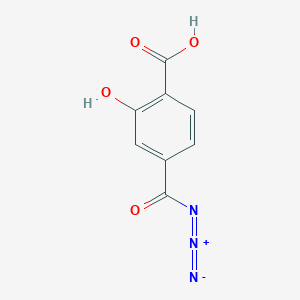
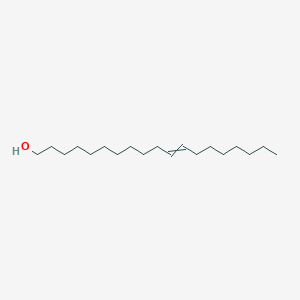
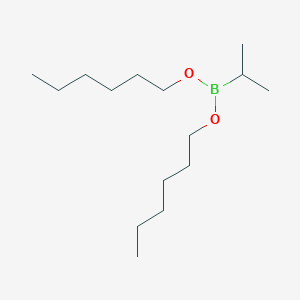
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)

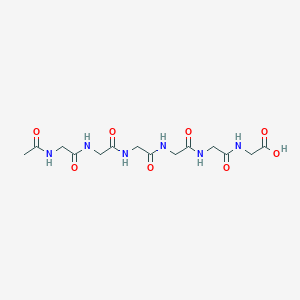

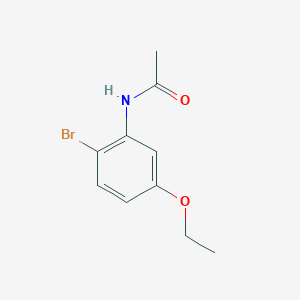
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
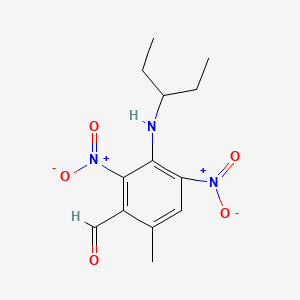
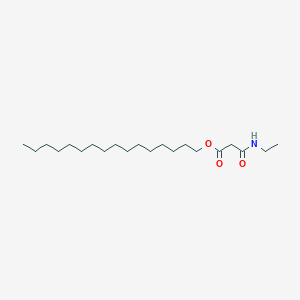
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
